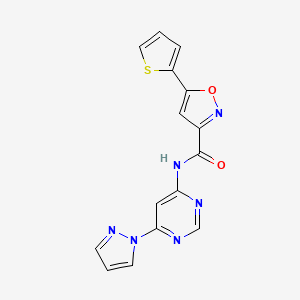![molecular formula C22H18N2O4S2 B2502929 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(ethylsulfonyl)benzamide CAS No. 941891-21-0](/img/structure/B2502929.png)
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(ethylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(ethylsulfonyl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamide derivatives have been extensively studied for their potential therapeutic applications, including their role as antimicrobial agents, anticancer agents, and their ability to modulate various biological targets such as enzymes and receptors .
Synthesis Analysis
The synthesis of benzamide derivatives often involves the condensation of benzoic acid derivatives with amines or the reaction of aromatic aldehydes with thioamides or hydrazides. For instance, the synthesis of N-substituted benzamide derivatives can be achieved through the reaction of aromatic aldehydes with thioglycolic acid, followed by further condensation reactions . Similarly, the synthesis of N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides involves the reaction of N-(5-R-benzyl-1,3-thiazol-2-yl)-2-chloroacetamides with sulfur and morpholine . These methods highlight the versatility of synthetic approaches in creating a wide array of benzamide derivatives with varying substituents and structural motifs.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety, which can be further substituted with various functional groups that influence the compound's properties and biological activity. The crystal structures of some benzamide derivatives reveal the presence of non-covalent interactions such as π-π stacking, hydrogen bonding, and S⋯O interactions, which can drive the formation of supramolecular assemblies and influence the compound's gelation behavior . These interactions are crucial for the stability and conformation of the molecules in the solid state.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including cyclocondensation, sulfonation, and reactions with electrophiles or nucleophiles, depending on the substituents present on the benzamide ring. For example, the reaction of benzamide derivatives with sulfur and morpholine can yield imidazole-2-carboxamides, which have shown promising anticancer activity . The reactivity of the benzamide moiety can be exploited to introduce additional functional groups that can enhance the compound's biological activity or modify its physicochemical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by the nature and position of substituents on the benzamide ring. Substituents such as fluorine, chlorine, methoxy, and sulfonamide groups can affect the compound's solubility, melting point, and stability . The presence of electron-withdrawing or electron-donating groups can also impact the acidity of the amide hydrogen, which in turn can influence the compound's ability to form hydrogen bonds and its overall reactivity. The gelation behavior of some benzamide derivatives towards organic solvents is a notable physical property that can be attributed to the compound's ability to form stable non-covalent interactions .
Scientific Research Applications
DNA Binding and Staining
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(ethylsulfonyl)benzamide, due to its structural resemblance to Hoechst dyes, may have potential applications in DNA binding and staining. Hoechst dyes are known for their strong affinity to the minor groove of double-stranded B-DNA, particularly at AT-rich sequences. This property is leveraged in cell biology for chromosome and nuclear staining, enabling the analysis of nuclear DNA content through flow cytometry, and the study of plant chromosomes (Issar & Kakkar, 2013).
Antioxidant and Anti-inflammatory Agents
The benzothiazole moiety is a crucial structural component in the development of therapeutic agents, including those with antioxidant and anti-inflammatory properties. Research indicates that benzofused thiazole derivatives exhibit significant in vitro antioxidant and anti-inflammatory activities. This suggests that compounds with a benzothiazole structure, such as N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(ethylsulfonyl)benzamide, could be explored for their potential in mitigating oxidative stress and inflammation (Raut et al., 2020).
Radioprotectors and Topoisomerase Inhibitors
Compounds with benzothiazole scaffolds, including those similar to Hoechst dyes, have found applications as radioprotectors and topoisomerase inhibitors. This is based on their ability to interact with DNA, offering a starting point for rational drug design and the investigation of the molecular basis for DNA sequence recognition and binding. Such properties make them valuable in the development of cancer therapeutics and radioprotection strategies (Issar & Kakkar, 2013).
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-ethylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S2/c1-2-30(27,28)16-7-5-6-14(12-16)21(26)23-15-10-11-19(25)17(13-15)22-24-18-8-3-4-9-20(18)29-22/h3-13,25H,2H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJDJCMBCWIGDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(ethylsulfonyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-(2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate](/img/structure/B2502850.png)


![6-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2502855.png)
![5-({[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/no-structure.png)



![N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-3-methylthiophene-2-carboxamide](/img/structure/B2502864.png)
![5-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2502865.png)

